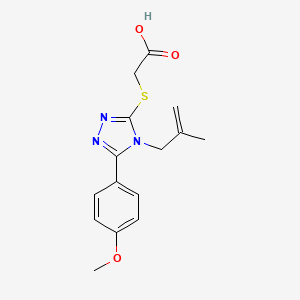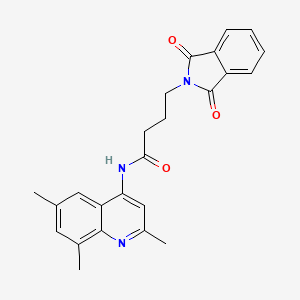![molecular formula C19H16N4O5S2 B3004810 5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide CAS No. 1116050-09-9](/img/structure/B3004810.png)
5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide" is a structurally complex molecule that may be related to benzenesulfonamide derivatives. These derivatives are known for their potential as inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and the regulation of pH in tissues. The presence of a chloro group and a methoxy group within the compound suggests that it could interact with carbonic anhydrases in a specific manner, potentially leading to selective inhibition of certain isozymes relevant to cancer .
Synthesis Analysis
The synthesis of chlorinated benzenesulfonamide derivatives typically involves the creation of a core benzenesulfonamide structure followed by the introduction of various substituents that can modulate the compound's affinity and selectivity for different carbonic anhydrase isozymes. In the case of pyrrolidinone-based chlorinated benzenesulfonamides, the addition of a chloro group at the meta position has been shown to increase the affinity to all carbonic anhydrases compared to nonchlorinated compounds . This suggests that a similar synthetic strategy could be employed for the compound , with careful consideration of the placement of chloro and methoxy groups to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can significantly influence their binding affinity and selectivity. For instance, the presence of triazole or oxadiazole groups attached directly to the pyrrolidinone moiety in some derivatives has been found to result in weaker binding to carbonic anhydrases than compounds with more flexible tail groups . Additionally, the crystal structure of a related compound, 2,4-dichlorobenzenesulfonamide, does not indicate tautomeric equilibrium but a single imino form, with intramolecular hydrogen bonding and the relative orientation of substituents affecting the crystalline cohesion . These findings underscore the importance of detailed molecular structure analysis in understanding the interaction of such compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be explored through various reactions, such as the formation of Schiff bases. For example, a Schiff base derivative of benzenesulfonamide has been synthesized through the reaction with 2-hydroxy-3-methoxybenzaldehyde, leading to a compound that exists predominantly in the enol-imine form . This indicates that the compound "5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide" could also undergo similar reactions, potentially forming Schiff bases that exhibit photochromic and thermochromic characteristics due to tautomerism involving proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely tied to their molecular structure. For instance, the Schiff base derivative mentioned earlier crystallizes in the monoclinic space group and has specific crystallographic parameters that define its density and stability . These properties are crucial for understanding the solubility, stability, and overall behavior of the compound in biological systems. The presence of chloro and methoxy groups in the compound of interest may also influence its physical properties, such as melting point, solubility in different solvents, and its ability to form crystals, which are important factors in drug development and formulation .
Mécanisme D'action
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Safety and Hazards
Orientations Futures
Imidazo[4,5-b]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, it is still necessary to develop a more efficient method, particularly considering today’s environmental concerns combined with economic aspects .
Propriétés
IUPAC Name |
7-(2-methoxyethyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-25-5-4-23-18(24)11-7-13-14(27-10-26-13)8-12(11)20-19(23)30-9-16-21-17(22-28-16)15-3-2-6-29-15/h2-3,6-8H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPHWBNDDTIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CS5)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)
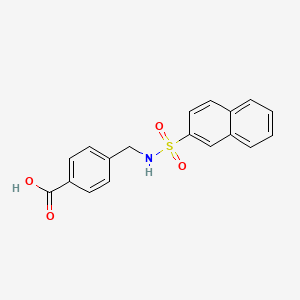
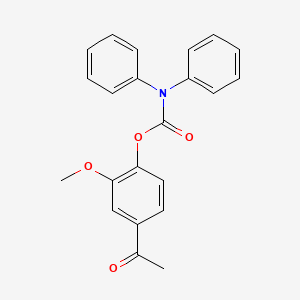
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)
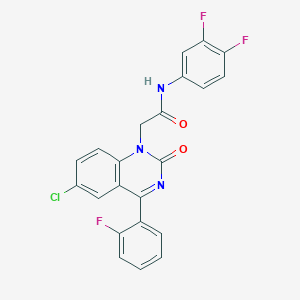
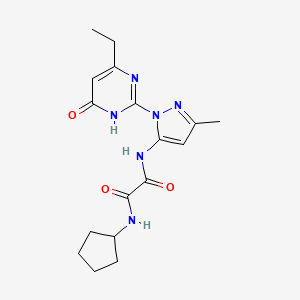
![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)
![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)
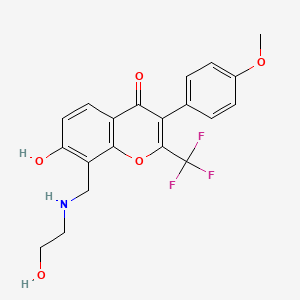
![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)


